4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine
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Overview
Description
4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a bromo-fluorophenyl group and a pyrimidine ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Bromo-Fluorophenyl Group: The piperazine ring is then substituted with a bromo-fluorophenyl group using electrophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.
Coupling of Piperazine and Pyrimidine Rings: The final step involves coupling the substituted piperazine ring with the pyrimidine ring under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: It can be used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazine: Similar in structure but lacks the fluorine and pyrimidine components.
6-Isopropylpyrimidine-2-amine: Contains the pyrimidine and isopropyl groups but lacks the piperazine and bromo-fluorophenyl components.
Uniqueness
4-[3-(2-Bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine is unique due to its combination of a piperazine ring with a bromo-fluorophenyl group and a pyrimidine ring with an isopropyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .
Properties
Molecular Formula |
C17H21BrFN5 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[3-(2-bromo-3-fluorophenyl)piperazin-1-yl]-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H21BrFN5/c1-10(2)13-8-15(23-17(20)22-13)24-7-6-21-14(9-24)11-4-3-5-12(19)16(11)18/h3-5,8,10,14,21H,6-7,9H2,1-2H3,(H2,20,22,23) |
InChI Key |
GOCQQNWAYQJFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N2CCNC(C2)C3=C(C(=CC=C3)F)Br |
Origin of Product |
United States |
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